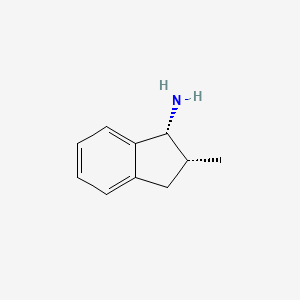
1-Dodecene, polymer with 1-octene, hydrogenated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecene, polymer with 1-octene, hydrogenated is a polymer formed by the polymerization of 1-dodecene and 1-octene, followed by hydrogenation. This compound is known for its high stability and resistance to heat and chemical corrosion, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-dodecene, polymer with 1-octene, hydrogenated typically involves a catalytic polymerization reaction. The monomers 1-dodecene and 1-octene are polymerized in the presence of a catalyst, such as a Ziegler-Natta catalyst or a metallocene catalyst. The polymerization process is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize the polymerization rate and yield. After the polymerization is complete, the polymer is subjected to hydrogenation to saturate the polymer chains, enhancing its stability and resistance to oxidation .
Chemical Reactions Analysis
Types of Reactions
1-Dodecene, polymer with 1-octene, hydrogenated primarily undergoes addition reactions due to the presence of double bonds in the monomers before hydrogenation. After hydrogenation, the polymer is more resistant to chemical reactions, but it can still undergo oxidation and thermal degradation under extreme conditions .
Common Reagents and Conditions
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or ozone under controlled conditions.
Thermal Degradation: At elevated temperatures, the polymer may undergo thermal degradation, leading to the formation of smaller hydrocarbon fragments.
Major Products Formed
Oxidation Products: Oxidation of the polymer can lead to the formation of alcohols, ketones, and carboxylic acids.
Thermal Degradation Products: Thermal degradation typically results in the formation of smaller alkanes and alkenes.
Scientific Research Applications
1-Dodecene, polymer with 1-octene, hydrogenated has a wide range of applications in scientific research and industry:
Chemistry: Used as a base material for the synthesis of various chemical compounds and as a lubricant additive.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical-grade lubricants and coatings for medical devices.
Mechanism of Action
The mechanism of action of 1-dodecene, polymer with 1-octene, hydrogenated is primarily related to its physical and chemical properties. The hydrogenation process saturates the polymer chains, reducing the reactivity of the double bonds and enhancing the polymer’s stability. This makes the polymer resistant to oxidation and thermal degradation, allowing it to maintain its mechanical properties under various conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecene, polymer with 1-decene, hydrogenated
- 1-Hexene, polymer with 1-octene, hydrogenated
- 1-Octene, polymer with 1-decene, hydrogenated
Uniqueness
1-Dodecene, polymer with 1-octene, hydrogenated is unique due to its specific combination of monomers and the hydrogenation process, which imparts superior stability and resistance to chemical and thermal degradation compared to similar polymers. This makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
163149-29-9 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
0 |
Synonyms |
1-Dodecene, polymer with 1-octene, hydrogenated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B1170912.png)

